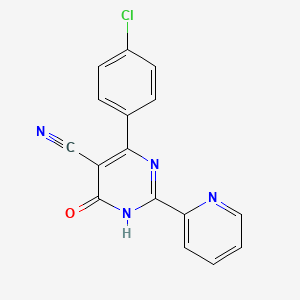![molecular formula C10H9ClN2O3 B1437813 [(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 933682-39-4](/img/structure/B1437813.png)
[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid
Overview
Description
5-Chloro-1H-benzimidazol-2-ylmethoxyacetic acid, also known as 5-chloro-2-methoxybenzimidazole (5-CMB), is a novel compound with a wide range of biological activities. It is a synthetic derivative of benzimidazole, an aromatic heterocyclic compound that is commonly used in pharmaceuticals and agrochemicals. 5-CMB has been studied extensively in recent years due to its potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
I have found some general information about the biological activity and applications of benzimidazole derivatives, which may relate to your compound of interest, [(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid. Here’s a comprehensive analysis focusing on unique applications:
Anticancer Activity
Benzimidazole derivatives have been studied for their potential anticancer properties. For example, certain molecules have exhibited cytotoxicity against human breast cancer cell lines, suggesting a possible application in cancer therapy .
Antiparasitic Properties
Some benzimidazole compounds have been evaluated for their antiparasitic effects, which could lead to new treatments for parasitic infections .
Molecular Docking and SAR Studies
Benzimidazoles are often used in molecular docking studies to understand their interaction with biological targets, which is crucial for drug design and development .
Cytotoxicity Against Human Cancer Cell Lines
Specific benzimidazole compounds have shown promising in vitro cytotoxicity against various human cancer cell lines, indicating their potential use in developing new anticancer drugs .
Biological and Clinical Studies
The benzimidazole motif is common in molecules that have shown promising applications in biological and clinical studies, which could include diagnostic or therapeutic uses .
Anticoagulant and Antiplatelet Properties
Benzimidazole-containing compounds have been studied for their beneficial role in thrombotic disorders due to their anticoagulant and antiplatelet properties .
Mechanism of Action
Target of Action
Benzimidazole compounds, which this molecule is a derivative of, have been reported to have diverse pharmacological activities . They have been found to interact with various enzymes and receptors, playing a significant role in many biological processes .
Mode of Action
For instance, they can inhibit enzyme activity, bind to receptors, or interfere with cellular processes . The specific interactions and changes resulting from the action of [(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid would depend on its specific targets.
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of pathways, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
Benzimidazole compounds are generally known for their good bioavailability . They are well-absorbed, widely distributed in the body, metabolized, and then excreted. The specific ADME properties of [(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid would likely depend on its chemical structure and the specific physiological context.
Result of Action
Given the wide range of activities associated with benzimidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-6-1-2-7-8(3-6)13-9(12-7)4-16-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDIWZGKHFMSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212855 | |
| Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933682-39-4 | |
| Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933682-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1437735.png)

![methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1437741.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1437747.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol](/img/structure/B1437750.png)


